Potassium heptanoate chemical properties and structure
Potassium heptanoate chemical properties and structure
An In-depth Technical Guide to Potassium Heptanoate: Chemical Properties and Structure
Introduction
Potassium heptanoate, also known as potassium enanthate, is the potassium salt of heptanoic acid.[1][2] It is classified as a medium-chain fatty acid (MCFA) salt, consisting of a seven-carbon chain terminating in a carboxylate group.[1] This compound serves as a valuable model for studying the behavior of medium-chain fatty acid salts and has applications in various research and industrial fields, including the synthesis of fragrances and as a component in materials for thermal energy storage.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The properties of potassium heptanoate are dictated by its molecular structure, which features a polar carboxylate head and a nonpolar six-carbon alkyl tail.[1]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | potassium;heptanoate | [1][3] |
| Synonyms | Potassium enanthate, Heptanoic acid potassium salt | [1][2][4] |
| CAS Number | 16761-12-9 | [1][5][6][7] |
| Molecular Formula | C₇H₁₃KO₂ | [1][2][4][5][6] |
| Molecular Weight | 168.27 g/mol | [1][3] |
| Canonical SMILES | CCCCCCC(=O)[O-].[K+] | [4] |
| InChI Key | YOSXTSJZQNTKKX-UHFFFAOYSA-M | [1][4] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 222.6°C at 760 mmHg | [2][4][5] |
| Flash Point | 99.2°C | [2][4][5] |
| Vapor Pressure | 0.0578 mmHg at 25°C | [2][5] |
| pKa (of Heptanoic Acid) | 4.89 | [8][9] |
| Solubility | Slightly soluble in water; very soluble in ethanol and ether (for heptanoic acid). Sodium heptanoate is soluble in water.[10] |
Chemical Structure
Potassium heptanoate is an ionic compound formed from the heptanoate anion (C₇H₁₃O₂⁻) and a potassium cation (K⁺). The heptanoate anion consists of a seven-carbon straight alkyl chain with a carboxylate group at one end. In the solid state, the alkyl chains of metal alkanoates often adopt a stable, all-trans conformation.[1]
Caption: 2D representation of the ionic structure of potassium heptanoate.
Synthesis Protocols
The primary methods for synthesizing potassium heptanoate are acid-base neutralization and ester saponification, both of which are known for their reliability and high yields.[1]
Experimental Protocol 1: Synthesis via Acid-Base Neutralization
This method involves the direct reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH).
-
Dissolution: Dissolve a known molar quantity of heptanoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture. The use of a mixed solvent system can enhance the solubility of the fatty acid.[1]
-
Titration: Slowly add a stoichiometric amount of an aqueous potassium hydroxide solution to the heptanoic acid solution while stirring continuously.
-
Monitoring: Monitor the reaction progress by observing the disappearance of the heptanoic acid starting material. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of the carboxylic acid C=O band (around 1700 cm⁻¹) and the appearance of the carboxylate COO⁻ bands.[1]
-
Isolation: Upon completion of the reaction, the product, potassium heptanoate, may precipitate from the solution, especially if the solvent polarity is optimized. The product can then be isolated by filtration.
-
Purification: The collected solid can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted heptanoic acid and then dried under vacuum to yield the final product.
Caption: Workflow for the synthesis of potassium heptanoate by neutralization.
Experimental Protocol 2: Synthesis via Ester Saponification
This method involves the hydrolysis of a heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate) using a strong potassium base.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the heptanoate ester (e.g., methyl heptanoate) in a suitable solvent like ethanol.
-
Base Addition: Add an aqueous solution containing a stoichiometric excess of potassium hydroxide (KOH).
-
Reflux: Heat the mixture to reflux and maintain it for several hours to ensure complete hydrolysis of the ester.
-
Mechanism: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide, CH₃O⁻) as a leaving group to form heptanoic acid. The strong base then deprotonates the heptanoic acid to form the potassium heptanoate salt and an alcohol byproduct (e.g., methanol).[1]
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: The resulting solid residue can be recrystallized from an appropriate solvent system to purify the potassium heptanoate product.
Caption: Workflow for the synthesis of potassium heptanoate by saponification.
Analytical Characterization Protocols
Spectroscopic techniques are fundamental for confirming the identity, purity, and structural features of synthesized potassium heptanoate.[1][2]
Experimental Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the solid sample using either the KBr pellet method or by using an ATR-FTIR spectrometer. For the KBr method, mix a small amount of finely ground potassium heptanoate with dry potassium bromide powder and press it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: The key diagnostic feature is the transformation of the carboxylic acid group into a carboxylate anion.[1]
-
Disappearance of Peaks: The broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and the sharp C=O stretch (1690-1750 cm⁻¹) of the parent heptanoic acid should be absent.[1]
-
Appearance of New Peaks: Look for two strong characteristic absorption bands for the carboxylate group:
-
Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of potassium heptanoate in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Data Acquisition: Acquire the proton NMR spectrum.
-
Spectral Interpretation: The spectrum will show signals corresponding to the protons on the alkyl chain. A key confirmation is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet far downfield (δ 10-12 ppm).[1] The protons on carbons 3 through 6 often overlap, forming a complex multiplet.[1]
-
-
¹³C NMR Spectroscopy:
-
Data Acquisition: Acquire the carbon-13 NMR spectrum.
-
Spectral Interpretation: Identify the signals for each of the seven carbon atoms in the heptanoate chain. The carbonyl carbon of the carboxylate group will appear significantly downfield.
-
-
³⁹K NMR Spectroscopy (Advanced):
Experimental Protocol 5: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode to generate the heptanoate anion [M-K]⁻.
-
Data Acquisition: Acquire the mass spectrum.
-
Spectral Interpretation:
-
Molecular Ion: In negative ion mode, the primary peak should correspond to the mass of the heptanoate anion (C₇H₁₃O₂⁻), which has a monoisotopic mass of approximately 129.09 Da.[12]
-
Confirmation: This technique is fundamental for confirming the molecular weight of the anionic portion of the compound.[1]
-
References
- 1. Potassium heptanoate | 16761-12-9 | Benchchem [benchchem.com]
- 2. Potassium heptanoate (16761-12-9) for sale [vulcanchem.com]
- 3. Potassium heptanoate - 16761-12-9 | VulcanChem [vulcanchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. potassium heptanoate CAS#: 16761-12-9 [m.chemicalbook.com]
- 8. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]
- 10. Sodium Heptanoate 10051-45-3 | TCI AMERICA [tcichemicals.com]
- 11. (K) Potassium NMR [chem.ch.huji.ac.il]
- 12. Heptanoate | C7H13O2- | CID 93052 - PubChem [pubchem.ncbi.nlm.nih.gov]
